molecular formula C13H12BrNO3S2 B14794379 (5Z)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B14794379
M. Wt: 374.3 g/mol
InChI Key: XCXMDMYJHGEQAC-YHYXMXQVSA-N
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Description

(5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methoxy group on the benzylidene moiety, as well as an ethyl group and a thioxo group on the thiazolidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 5-bromo-2-hydroxy-3-methoxybenzaldehyde with 3-ethyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a suitable base, such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium thiocyanate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) or potassium thiocyanate in acetone.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a hydroxyl derivative.

    Substitution: Formation of azide or thiocyanate derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential antimicrobial and anticancer activities. Its ability to inhibit the growth of certain bacteria and cancer cell lines makes it a promising candidate for the development of new therapeutic agents.

Medicine

In medicine, (5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is being investigated for its potential use as an anti-inflammatory and analgesic agent. Its ability to modulate inflammatory pathways and reduce pain makes it a potential candidate for the treatment of inflammatory diseases and pain management.

Industry

In the industrial sector, this compound can be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure and reactivity make it a valuable intermediate in the production of various industrial products.

Mechanism of Action

The mechanism of action of (5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways. Additionally, its anti-inflammatory effects may be mediated by the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(2-hydroxy-3-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
  • (5E)-5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
  • (5E)-5-(5-bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The presence of the bromine atom, hydroxyl group, and methoxy group on the benzylidene moiety, along with the ethyl group and thioxo group on the thiazolidinone ring, gives (5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one its unique chemical and biological properties

Properties

Molecular Formula

C13H12BrNO3S2

Molecular Weight

374.3 g/mol

IUPAC Name

(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H12BrNO3S2/c1-3-15-12(17)10(20-13(15)19)5-7-4-8(14)6-9(18-2)11(7)16/h4-6,16H,3H2,1-2H3/b10-5-

InChI Key

XCXMDMYJHGEQAC-YHYXMXQVSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(C(=CC(=C2)Br)OC)O)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=C(C(=CC(=C2)Br)OC)O)SC1=S

Origin of Product

United States

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